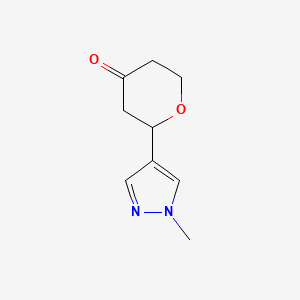

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one” is a chemical compound with the CAS Number: 1342951-71-6 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one .

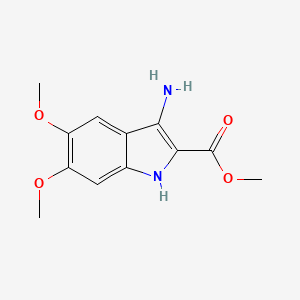

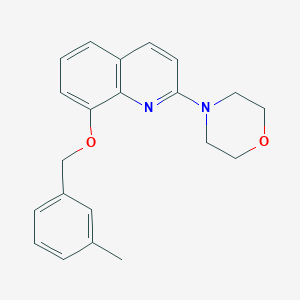

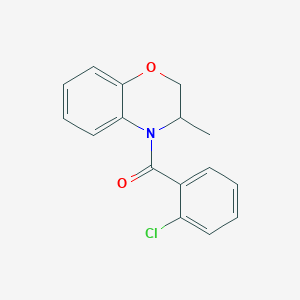

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación

Charge Density Studies

Research on related structures involves comprehensive analyses using X-ray diffraction and computational chemistry methods. These studies focus on understanding the properties of nitrogen-oxygen bonds and their behavior upon photochemical excitation, which is crucial for assessing molecular stability and reactivity (Barbora Vénosová et al., 2020).

Corrosion Inhibition

Pyrazolone derivatives have been investigated for their effectiveness in inhibiting corrosion of N80 steel in acidic environments. These studies reveal how molecular structure influences corrosion inhibition efficiency, providing insights into the design of better corrosion inhibitors (K. R. Ansari et al., 2016).

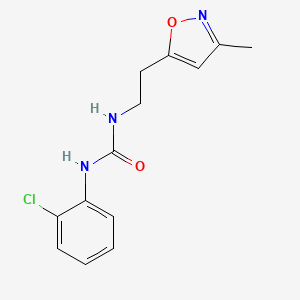

Biological Evaluation of Derivatives

Derivatives of pyrazole and oxazole have been synthesized and evaluated for their biological activities, including anticancer, antimicrobial, and antihyperglycemic effects. These studies contribute to the development of new therapeutic agents by exploring the bioactivity of novel compounds (R. Kenchappa et al., 2017), (J. Asegbeloyin et al., 2014).

Synthetic Methodologies for Heterocycles

Innovative synthetic approaches have been developed for creating a variety of heterocyclic compounds, including pyrazole and oxazole derivatives. These methodologies facilitate the exploration of new chemical entities with potential for various applications (R. Pratap et al., 2017).

Antioxidant and Anticancer Properties

Certain pyrazole derivatives have been synthesized and characterized, with studies revealing their promising antioxidant and anticancer activities. This research underscores the potential of such compounds in developing new treatments for cancer and oxidative stress-related diseases (S. Naveen et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

A molecular docking study of a similar compound showed that it can form two hydrogen bonds and one cation-π interaction withsuccinate dehydrogenase , an enzyme involved in the citric acid cycle and electron transport chain.

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it is plausible that it interacts with its target enzyme through hydrogen bonding and cation-π interactions . These interactions may alter the enzyme’s conformation or activity, leading to changes in downstream biochemical pathways.

Biochemical Pathways

If the compound does indeed target succinate dehydrogenase as suggested by the molecular docking study , it could potentially affect the citric acid cycle and electron transport chain, impacting energy production within the cell.

Análisis Bioquímico

Biochemical Properties

It has been suggested that it can form two hydrogen bonds and one cation-π interaction with succinate dehydrogenase . This suggests that 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one may play a role in the regulation of this enzyme, potentially influencing biochemical reactions in which succinate dehydrogenase is involved.

Molecular Mechanism

Propiedades

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFSUYDGWNLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(=O)CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2824354.png)

![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)

![[4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2824360.png)

![2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2824364.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)

![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)